molecular formula C13H19F3N2O2 B2378660 1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide CAS No. 2361723-93-3

1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide

Cat. No.: B2378660
CAS No.: 2361723-93-3
M. Wt: 292.302
InChI Key: MXELGOUEHGWFQM-UHFFFAOYSA-N
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Description

1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a trifluorobutyl group, and a prop-2-enoyl moiety

Properties

IUPAC Name

1-prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O2/c1-3-10(13(14,15)16)17-12(20)9-5-7-18(8-6-9)11(19)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXELGOUEHGWFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)NC(=O)C1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, trifluorobutyl chloride, and prop-2-enoyl chloride.

    Formation of Intermediate: The first step involves the reaction of piperidine with trifluorobutyl chloride under basic conditions to form N-(1,1,1-trifluorobutan-2-yl)piperidine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with prop-2-enoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluorobutyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. The prop-2-enoyl moiety may participate in covalent bonding with target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Prop-2-enoyl-N-(1,1,1-trifluoropropyl)piperidine-4-carboxamide
  • 1-Prop-2-enoyl-N-(1,1,1-trifluoroethyl)piperidine-4-carboxamide
  • 1-Prop-2-enoyl-N-(1,1,1-trifluoromethyl)piperidine-4-carboxamide

Uniqueness

1-Prop-2-enoyl-N-(1,1,1-trifluorobutan-2-yl)piperidine-4-carboxamide is unique due to the presence of the trifluorobutyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for applications requiring enhanced bioavailability and prolonged activity.

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